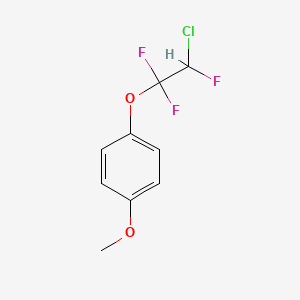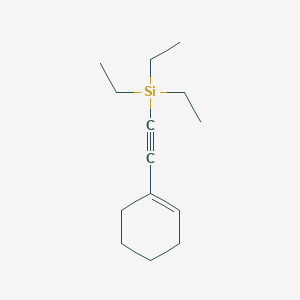
2-Diphenylphosphanylethyl(trimethyl)ammonium;tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Diphenylphosphanylethyl(trimethyl)ammonium;tetrafluoroborate is a chemical compound with the molecular formula C17H23BF4NP. It is known for its unique structure, which includes a phosphine group and an ammonium group, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylphosphanylethyl(trimethyl)ammonium;tetrafluoroborate typically involves the reaction of diphenylphosphine with an appropriate alkylating agent, followed by quaternization with trimethylamine. The resulting product is then treated with tetrafluoroboric acid to yield the tetrafluoroborate salt. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Diphenylphosphanylethyl(trimethyl)ammonium;tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often involving the reduction of metal complexes.
Substitution: The ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced metal complexes.
Substitution: Substituted ammonium salts.
科学研究应用
2-Diphenylphosphanylethyl(trimethyl)ammonium;tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-Diphenylphosphanylethyl(trimethyl)ammonium;tetrafluoroborate involves its interaction with molecular targets through its phosphine and ammonium groups. The phosphine group can coordinate with metal centers, facilitating catalytic processes, while the ammonium group can engage in ionic interactions, influencing the compound’s solubility and reactivity.
相似化合物的比较
Similar Compounds
Triphenylphosphine: Another phosphine compound with similar coordination properties but lacks the ammonium group.
Tetramethylammonium tetrafluoroborate: Contains an ammonium group but lacks the phosphine group.
Uniqueness
2-Diphenylphosphanylethyl(trimethyl)ammonium;tetrafluoroborate is unique due to the presence of both phosphine and ammonium groups, allowing it to participate in a broader range of chemical reactions and applications compared to its similar counterparts.
属性
IUPAC Name |
2-diphenylphosphanylethyl(trimethyl)azanium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NP.BF4/c1-18(2,3)14-15-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17;2-1(3,4)5/h4-13H,14-15H2,1-3H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTNCOTVGLPOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+](C)(C)CCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BF4NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum(VI)](/img/structure/B6300930.png)



![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide](/img/structure/B6300971.png)

![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6300979.png)

![(S)-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6300998.png)


